molecular formula C11H11NOS B14511846 Isoxazole, 5-[(methylthio)methyl]-3-phenyl- CAS No. 62679-05-4

Isoxazole, 5-[(methylthio)methyl]-3-phenyl-

Cat. No.: B14511846
CAS No.: 62679-05-4
M. Wt: 205.28 g/mol
InChI Key: HMCWFVJIEVWUHY-UHFFFAOYSA-N
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Description

Isoxazole, 5-[(methylthio)methyl]-3-phenyl- is a high-purity chemical compound offered for research and development purposes. This compound is part of the isoxazole family, a class of heterocyclic compounds known for their significant presence in pharmaceutical and material science research. Isoxazole derivatives are frequently investigated as key scaffolds in medicinal chemistry due to their diverse biological activities. These activities often include antimicrobial and anti-inflammatory effects, making them valuable intermediates in the development of new therapeutic agents . The structure, featuring a phenyl group at the 3-position and a (methylthio)methyl functional group at the 5-position, may be of particular interest for structure-activity relationship (SAR) studies and as a building block in organic synthesis. Researchers utilize this compound strictly in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62679-05-4

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C11H11NOS/c1-14-8-10-7-11(12-13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

HMCWFVJIEVWUHY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most direct route to 3,5-disubstituted isoxazoles. Nitrile oxides, generated in situ from hydroximoyl chlorides or via oxidation of aldoximes, react regioselectively with terminal alkynes to form isoxazole rings. For 5-[(methylthio)methyl]-3-phenylisoxazole, benzonitrile oxide serves as the nitrile oxide precursor, while a propargyl sulfide (HC≡C-CH2-S-CH3) acts as the alkyne component.

Regioselectivity in this reaction is governed by the electronic and steric properties of the dipolarophile. Terminal alkynes favor the formation of 3,5-disubstituted products, with the nitrile oxide’s oxygen atom aligning adjacent to the alkyne’s terminal carbon. Copper(I) catalysts or solvent systems like deep eutectic solvents (DES) enhance reaction efficiency and yield. For example, Pérez et al. demonstrated that DES solvents such as choline chloride:urea improve reaction rates and regiocontrol in similar cycloadditions.

Chalcone Cyclization with Hydroxylamine

Chalcone intermediates, synthesized via Claisen-Schmidt condensation of aromatic aldehydes and ketones, undergo cyclization with hydroxylamine to form isoxazoles. To target 5-[(methylthio)methyl]-3-phenylisoxazole, a chalcone bearing a (methylthio)methyl group must first be prepared. This involves condensing benzaldehyde with a ketone such as 3-(methylthio)propan-1-one. Subsequent treatment with hydroxylamine hydrochloride in alkaline media induces cyclization, yielding the isoxazole core.

This method’s success hinges on the accessibility of the (methylthio)methyl-substituted ketone. Green chemistry approaches, such as using agro-waste-derived solvents (e.g., orange peel extract), have been employed for analogous reactions, offering eco-friendly alternatives to traditional solvents.

Post-Cyclization Functionalization

Functionalization of preformed isoxazole scaffolds provides a modular route to 5-[(methylthio)methyl]-3-phenylisoxazole. For instance, 5-chloromethyl-3-phenylisoxazole can undergo nucleophilic substitution with sodium methylthiolate (NaSMe) to install the (methylthio)methyl group. This approach leverages established procedures for introducing sulfur-containing substituents, as seen in the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Detailed Preparation Methods

Method 1: Cycloaddition Using Benzonitrile Oxide and Propargyl Sulfide

Reactants :

  • Benzonitrile oxide (generated from phenylhydroxamic acid and chlorinating agents)
  • Propargyl sulfide (HC≡C-CH2-S-CH3)

Procedure :

  • Generate benzonitrile oxide in situ by treating phenylhydroxamic acid with N-chlorosuccinimide (NCS) in dichloromethane.
  • Add propargyl sulfide and a catalytic amount of CuI (5 mol%) to the reaction mixture.
  • Stir at 60°C for 12–24 hours under nitrogen atmosphere.
  • Purify the product via column chromatography (hexane/ethyl acetate).

Key Parameters :

  • Yield: 65–80% (estimated based on analogous reactions).
  • Regioselectivity: Confirmed by NMR and X-ray crystallography in similar systems.

Method 2: Chalcone Synthesis and Cyclization

Reactants :

  • Benzaldehyde
  • 3-(Methylthio)propan-1-one
  • Hydroxylamine hydrochloride

Procedure :

  • Synthesize chalcone via Claisen-Schmidt condensation: Heat benzaldehyde (1 eq) and 3-(methylthio)propan-1-one (1 eq) in ethanol with NaOH (10%) at 50°C for 6 hours.
  • Isolate the chalcone intermediate by filtration.
  • Cyclize with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at reflux for 8 hours.
  • Neutralize with dilute HCl and extract with ethyl acetate.

Key Parameters :

  • Yield: 50–70% (based on similar cyclizations).
  • Solvent Recycling: DES or agro-waste solvents improve sustainability.

Method 3: Alkylation of 5-Chloromethyl-3-phenylisoxazole

Reactants :

  • 5-Chloromethyl-3-phenylisoxazole
  • Sodium methylthiolate (NaSMe)

Procedure :

  • Dissolve 5-chloromethyl-3-phenylisoxazole (1 eq) in anhydrous DMF.
  • Add NaSMe (1.5 eq) and stir at room temperature for 4 hours.
  • Quench with water and extract with dichloromethane.
  • Purify via recrystallization (ethanol/water).

Key Parameters :

  • Yield: 75–85% (extrapolated from acyl chloride syntheses).
  • Selectivity: Minimal byproducts due to the reactivity of chloromethyl groups.

Optimization and Reaction Conditions

Solvent and Catalyst Selection

  • Cycloaddition : DES solvents (e.g., choline chloride:urea) enhance reaction rates and reduce side reactions compared to traditional solvents like chloroform.
  • Cyclization : Aqueous ethanol or water-based systems improve hydroxylamine reactivity while minimizing decomposition.

Temperature and Time

  • Cycloadditions proceed efficiently at 60–80°C, whereas chalcone cyclizations require reflux conditions (80–100°C). Post-functionalization reactions typically occur at ambient temperatures.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons (δ 7.2–7.6 ppm), isoxazole proton (δ 6.8–7.1 ppm), and SCH3 singlet (δ 2.1 ppm).
    • 13C NMR : Isoxazole carbons (δ 95–170 ppm), SCH2 (δ 35–40 ppm).
  • Mass Spectrometry : LC-TOF-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 248.08).

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Scalability Green Metrics
Cycloaddition 65–80% High Moderate Moderate (DES compatible)
Chalcone Cyclization 50–70% Moderate High High (aqueous solvents)
Post-Functionalization 75–85% Excellent High Low (DMF use)

The cycloaddition route offers superior regioselectivity, while post-functionalization provides the highest yields. Chalcone cyclization aligns with green chemistry principles but requires challenging ketone precursors.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-[(methylthio)methyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3- and 5-positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 3- and 5-positions .

Comparison with Similar Compounds

Structural Similarities and Differences

A comparison of key structural analogs is provided in Table 1:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Pharmacological Activity Reference ID
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- Isoxazole Phenyl (Methylthio)methyl Not explicitly reported
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Isoxazole Phenyl 3-Methoxyphenyl Antifungal, plant-growth regulator
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-benzamide (Compound 25) Isoxazole Methyl (Methylthio)methyl + benzamide Anticancer, antiviral
5-(4-Methylphenyl)isothiazole Isothiazole - 4-Methylphenyl Not reported
3-(Methylthio)-N-(4-morpholinophenyl)pyrazole Pyrazole - Methylthio + morpholine Antimicrobial

Key Observations:

  • Core Heterocycle Influence: Isoxazole derivatives (e.g., compound 25) generally show broader pharmacological applications compared to isothiazoles (e.g., 5-(4-methylphenyl)isothiazole), which lack detailed activity reports .
  • Substituent Effects: The methylthio group in the target compound may enhance bioactivity similarly to its role in compound 25, which is designed for cancer and viral infections . Methoxy groups (e.g., in 5-(3-methoxyphenyl)-3-phenylisoxazole) favor antifungal activity, suggesting electronic effects (electron-donating vs. electron-withdrawing groups) modulate target specificity .

Pharmacological Activities

  • The target compound’s methylthio group may similarly enable DNA intercalation or enzyme inhibition.
  • Antimicrobial Activity: Pyrazole derivatives with methylthio groups (e.g., 3-(methylthio)-N-(4-morpholinophenyl)pyrazole) exhibit gram-negative bacterial inhibition, suggesting that the methylthio moiety enhances membrane disruption or efflux pump interference .

Physicochemical Properties

  • Lipophilicity: The methylthio group increases logP values compared to methoxy or hydroxyl analogs, improving blood-brain barrier penetration .

Biological Activity

Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-[(methylthio)methyl]-3-phenyl- is particularly notable for its potential therapeutic applications, including neuroprotection and antiparasitic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Isoxazole compounds are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific structure of Isoxazole, 5-[(methylthio)methyl]-3-phenyl- includes a methylthio group and a phenyl group, which contribute to its reactivity and biological interactions.

1. Neuroprotective Effects

Research indicates that isoxazole derivatives exhibit significant activity as acetylcholinesterase inhibitors . This is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that compounds similar to Isoxazole, 5-[(methylthio)methyl]-3-phenyl- can effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic benefits in cognitive disorders .

2. Antiparasitic Activity

Isoxazole derivatives have also been evaluated for their antiparasitic properties . A study highlighted the synthesis of various 3-substituted isoxazoles, which demonstrated effective anthelmintic activity against parasites like Ancylostoma ceylanicum and Necator americanus. The findings suggest that Isoxazole, 5-[(methylthio)methyl]-3-phenyl- may share similar antiparasitic potential .

The mechanism of action for isoxazole derivatives often involves the inhibition of key enzymes or receptors in biological pathways. For instance, the interaction with acetylcholinesterase leads to increased levels of acetylcholine in synapses, enhancing neurotransmission . Additionally, the binding affinity to other molecular targets remains an area for further investigation.

Table 1: Summary of Biological Activities

Activity Compound IC50/Effectiveness Reference
Acetylcholinesterase InhibitionIsoxazole, 5-[(methylthio)methyl]-3-phenyl-IC50 values indicate significant inhibition
AntiparasiticVarious 3-substituted isoxazolesEffective against A. ceylanicum and N. americanus

Case Study: Neuroprotective Potential

A study conducted on related isoxazole compounds demonstrated their efficacy in inhibiting acetylcholinesterase in vitro. The results indicated that modifications in the chemical structure could enhance inhibitory activity, paving the way for developing more potent neuroprotective agents .

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